
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Description
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound features several key structural components:
- Oxadiazole Ring : Known for its diverse biological activities.
- Tetrahydropyran : Contributes to the compound's stability and solubility.
- Methylthiophene Group : Enhances pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the tetrahydropyran moiety through condensation reactions.
- Final modifications to achieve the target compound.
The synthetic routes are optimized for yield and purity, employing techniques such as high-throughput screening and greener methodologies to minimize environmental impact .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to:
- Inhibit key signaling pathways involved in tumor growth, particularly the STAT3 pathway .
- Demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer models.
Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to cancer progression .
The mechanism of action for this compound involves:
- Binding Affinity : Interaction with specific proteins or enzymes that modulate cellular processes.
- Signal Transduction Interference : Disruption of pathways that facilitate tumor growth and survival .
- Oxidative Stress Modulation : Enhancing cellular defenses against reactive oxygen species (ROS).
Comparative Analysis with Similar Compounds
To provide context for its biological activity, a comparative analysis with structurally similar compounds is presented in the table below:
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Structure A | Anticancer activity via STAT3 inhibition |
Compound B | Structure B | Antimicrobial properties |
Compound C | Structure C | Inhibitory effects on cancer cell proliferation |
This comparison highlights the unique aspects of this compound in relation to its biological profile .
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that this compound effectively reduces cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
Case Study 2: Antioxidant Potential
A study investigating the antioxidant capacity of similar oxadiazole derivatives found that they significantly reduced lipid peroxidation levels in cellular models, suggesting that this compound may offer protective effects against oxidative damage.
Properties
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-11-15(26-12-13)16-21-22-18(25-16)20-17(23)19(7-9-24-10-8-19)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQIDWWDBFXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.